molecular formula C17H19NO3S B5806341 N-(2,3-dihydro-1H-inden-5-yl)-4-ethoxybenzenesulfonamide

N-(2,3-dihydro-1H-inden-5-yl)-4-ethoxybenzenesulfonamide

Cat. No.: B5806341
M. Wt: 317.4 g/mol
InChI Key: RPLYACJCPXCPKG-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1H-inden-5-yl)-4-ethoxybenzenesulfonamide: is an organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The structure of this compound includes an indene moiety, which is a bicyclic hydrocarbon, and a benzenesulfonamide group, which is known for its biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,3-dihydro-1H-inden-5-yl)-4-ethoxybenzenesulfonamide typically involves the following steps:

    Formation of the Indene Moiety: The indene structure can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Sulfonamide Formation: The indene derivative is then reacted with 4-ethoxybenzenesulfonyl chloride in the presence of a base such as triethylamine. This reaction typically occurs in an organic solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods: Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The indene moiety can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction of the sulfonamide group can lead to the formation of amines.

    Substitution: The aromatic ring in the benzenesulfonamide group can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products:

    Oxidation: Oxidized indene derivatives.

    Reduction: Amines.

    Substitution: Various substituted benzenesulfonamide derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structure.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology and Medicine:

    Antimicrobial Agents: Due to the presence of the sulfonamide group, it exhibits antimicrobial properties.

    Drug Development: It is a potential candidate for the development of new pharmaceuticals targeting various diseases.

Industry:

    Material Science: The compound can be used in the development of new materials with specific properties.

    Agriculture: It may be used in the formulation of agrochemicals.

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1H-inden-5-yl)-4-ethoxybenzenesulfonamide involves its interaction with biological targets such as enzymes and receptors. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This inhibition can lead to the disruption of essential biological processes in microorganisms, making it an effective antimicrobial agent.

Comparison with Similar Compounds

  • N-(2,3-dihydro-1H-inden-5-yl)acetamide
  • 4-((3-isopropoxy-2,3-dihydro-1H-inden-5-yl)-carbamoyl)benzoic acid

Comparison:

  • N-(2,3-dihydro-1H-inden-5-yl)acetamide: This compound shares the indene moiety but differs in the functional group attached to the nitrogen atom. It is used in different applications, primarily in organic synthesis.
  • 4-((3-isopropoxy-2,3-dihydro-1H-inden-5-yl)-carbamoyl)benzoic acid: This compound also contains an indene moiety but has a different substituent on the benzene ring. It has shown potential in inducing cell differentiation and has applications in cancer research.

The uniqueness of N-(2,3-dihydro-1H-inden-5-yl)-4-ethoxybenzenesulfonamide lies in its combination of the indene and sulfonamide groups, which confer both structural stability and biological activity, making it a versatile compound in various fields of research and industry.

Properties

IUPAC Name

N-(2,3-dihydro-1H-inden-5-yl)-4-ethoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO3S/c1-2-21-16-8-10-17(11-9-16)22(19,20)18-15-7-6-13-4-3-5-14(13)12-15/h6-12,18H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPLYACJCPXCPKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(CCC3)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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